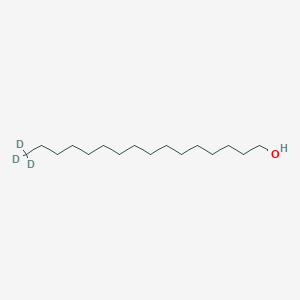
16,16,16-trideuteriohexadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,16,16-Trideuteriohexadecan-1-ol is a deuterated analog of hexadecan-1-ol, where three hydrogen atoms at the 16th carbon position are replaced by deuterium atoms. This compound is a type of fatty alcohol with the molecular formula C16H33DO. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,16-trideuteriohexadecan-1-ol typically involves the deuteration of hexadecan-1-ol. One common method is the catalytic exchange reaction, where hexadecan-1-ol is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is crucial, and additional purification steps such as distillation or chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
16,16,16-Trideuteriohexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hexadecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Hexadecanal or hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Various alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
16,16,16-Trideuteriohexadecan-1-ol is valuable in scientific research due to its deuterium content. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of fatty alcohols in biological systems.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the development of deuterated materials with unique properties for various industrial applications.
Mécanisme D'action
The mechanism of action of 16,16,16-trideuteriohexadecan-1-ol is primarily related to its role as a fatty alcohol. In biological systems, it can be incorporated into lipid membranes, affecting their fluidity and function. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into the pathways and enzymes involved. The compound’s interactions with molecular targets and pathways are similar to those of non-deuterated hexadecan-1-ol but with potential differences in reaction kinetics due to the isotope effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecan-1-ol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Octadecan-1-ol: A longer-chain fatty alcohol with similar applications and properties.
1-Tridecanol: A shorter-chain fatty alcohol with different physical and chemical characteristics.
Uniqueness
16,16,16-Trideuteriohexadecan-1-ol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effect can lead to differences in reaction rates and metabolic pathways, making it a valuable tool for studying complex biochemical processes. Its deuterated nature also enhances its stability and resistance to certain types of degradation, making it useful in various industrial applications.
Propriétés
Formule moléculaire |
C16H34O |
|---|---|
Poids moléculaire |
245.46 g/mol |
Nom IUPAC |
16,16,16-trideuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3 |
Clé InChI |
BXWNKGSJHAJOGX-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















